(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Catalog No.
S15780735
CAS No.
918305-08-5
M.F
C15H13BrO2
M. Wt
305.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)me...

CAS Number

918305-08-5

Product Name

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

IUPAC Name

(7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

InChI

InChI=1S/C15H13BrO2/c16-12-8-4-7-11-14(10-5-2-1-3-6-10)13(9-17)18-15(11)12/h1-8,13-14,17H,9H2

InChI Key

HCEUAIYZYYIHFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC3=C2C=CC=C3Br)CO

The compound (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a complex organic molecule characterized by its unique structural features, which include a benzofuran core, a bromine substituent, and a hydroxymethyl group. Its chemical formula can be expressed as C15_{15}H13_{13}BrO, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms. The benzofuran moiety is significant in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. The introduction of the bromine atom may enhance the compound's reactivity and biological profile.

Involving (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol can be categorized into several types:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
  • Reduction Reactions: Conversely, the compound can also participate in reduction reactions where functional groups are converted to alcohols or hydrocarbons.

These reactions are facilitated by various catalysts and conditions, often involving enzymes in biological systems that enhance reaction rates and specificity.

The biological activity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is an area of significant interest. Preliminary studies suggest that compounds with similar structures exhibit a range of pharmacological effects:

  • Antioxidant Activity: Compounds in this class often demonstrate antioxidant properties, which are beneficial in reducing oxidative stress in biological systems.
  • Anticancer Properties: Some benzofuran derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological assays are typically employed to evaluate these activities quantitatively, providing insights into the compound's potential therapeutic uses .

The synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol can be achieved through several methods:

  • Benzofuran Formation: Starting from phenolic compounds and appropriate carbon sources (like aldehydes), one can synthesize the benzofuran core through cyclization reactions.
  • Bromination: Bromination can be performed using bromine or brominating agents under controlled conditions to introduce the bromine substituent at the 7-position.
  • Hydroxymethylation: The final step involves converting an appropriate precursor into the hydroxymethyl derivative using formaldehyde or related reagents.

These methods highlight the versatility of synthetic approaches available for constructing this compound while emphasizing the importance of reaction conditions and catalysts

The applications of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Research Tools: The compound could be utilized in biochemical research to study specific pathways affected by benzofuran derivatives.
  • Material Science: Its unique chemical structure may find applications in developing novel materials with specific properties.

Interaction studies are crucial for understanding how (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol behaves in biological systems:

  • Enzyme Interactions: Investigating how this compound interacts with specific enzymes could reveal its mechanism of action and therapeutic potential.
  • Receptor Binding Studies: Understanding its affinity for various receptors can help elucidate its pharmacological profile.
  • Toxicity Assessments: Evaluating any adverse effects is essential for determining safety profiles for potential therapeutic use .

Several compounds share structural similarities with (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
7-HydroxybenzofuranHydroxyl group at 7-positionAntioxidant properties
6-BromoindoleIndole core with bromineAnticancer activity
5-MethylbenzofuranMethyl substitution on benzofuranAnti-inflammatory effects

Uniqueness

What sets (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol apart is its specific combination of a bromine atom and a hydroxymethyl group on a benzofuran scaffold, which may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.00989 g/mol

Monoisotopic Mass

304.00989 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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